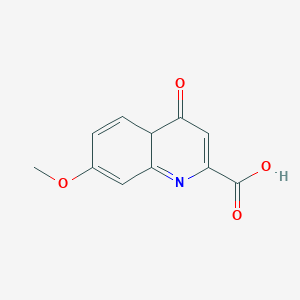
7-methoxy-4-oxo-4aH-quinoline-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-methoxy-4-oxo-4aH-quinoline-2-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by a double-ring structure containing a benzene ring fused with a pyridine moiety. It has gained significant attention due to its versatile applications in various fields, including medicinal chemistry, synthetic organic chemistry, and industrial chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-4-oxo-4aH-quinoline-2-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of aniline derivatives with diethyl ethoxymethylenemalonate, followed by a series of reactions to form the quinoline scaffold . Another method includes the use of molecular iodine as a catalyst in ethanol, combining iodine and silica gel under solvent-free conditions .
Industrial Production Methods
Industrial production of this compound often employs green and sustainable chemical processes. These methods include microwave-assisted synthesis, solvent-free reactions, and the use of ionic liquids and ultrasound irradiation . These approaches not only enhance the efficiency of the synthesis but also minimize the environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
7-methoxy-4-oxo-4aH-quinoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the quinoline moiety into dihydroquinoline derivatives.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different substituents onto the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine, silica gel, and various catalysts. Reaction conditions often involve solvent-free environments, microwave irradiation, and the use of ionic liquids .
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with potential biological and pharmaceutical activities .
Aplicaciones Científicas De Investigación
7-methoxy-4-oxo-4aH-quinoline-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a vital scaffold for the synthesis of bioactive compounds and heterocyclic derivatives.
Biology: This compound is used in the study of biological pathways and molecular interactions.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 7-methoxy-4-oxo-4aH-quinoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. In medicinal applications, it often targets bacterial enzymes such as DNA gyrase and topoisomerase IV, stabilizing the enzyme-DNA complex and leading to cell death . This mechanism is similar to that of fluoroquinolones, which are known for their antibacterial properties .
Comparación Con Compuestos Similares
Similar Compounds
4-hydroxy-2-quinolones: These compounds share a similar quinoline scaffold and exhibit interesting pharmaceutical and biological activities.
Uniqueness
7-methoxy-4-oxo-4aH-quinoline-2-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy and carboxylic acid groups enhance its solubility and facilitate its interaction with biological targets .
Propiedades
Fórmula molecular |
C11H9NO4 |
|---|---|
Peso molecular |
219.19 g/mol |
Nombre IUPAC |
7-methoxy-4-oxo-4aH-quinoline-2-carboxylic acid |
InChI |
InChI=1S/C11H9NO4/c1-16-6-2-3-7-8(4-6)12-9(11(14)15)5-10(7)13/h2-5,7H,1H3,(H,14,15) |
Clave InChI |
ZKWMLRPFQYEGBH-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=NC(=CC(=O)C2C=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


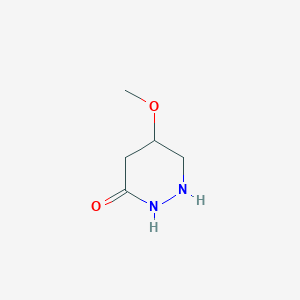

![4bH-pyrido[2,3-b]indol-2-amine](/img/structure/B12357238.png)
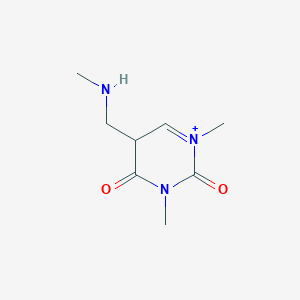
![1,1-dimethyl-3aH-furo[3,4-c]pyridine-3,4-dione](/img/structure/B12357248.png)
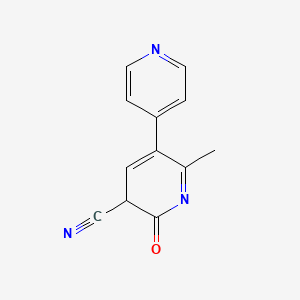
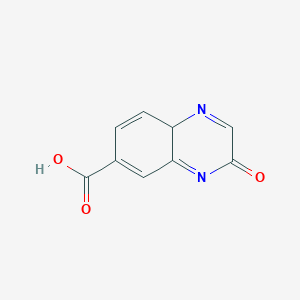
![1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12357258.png)
![tert-butyl (3aS,4S,6aR)-3a-fluoro-4-(phenylmethoxycarbonylamino)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate](/img/structure/B12357263.png)

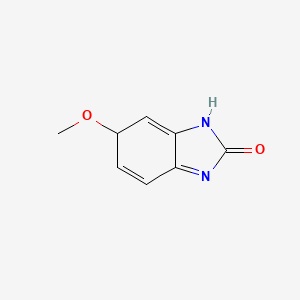
![N-(oxan-4-yl)-4-[4-(3-pyridin-2-ylpyrazolidin-4-yl)pyridin-2-yl]benzamide](/img/structure/B12357288.png)


